HS-1793 HS-1793 High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 927885-00-5
VCID: VC0006277
InChI: InChI=1S/C16H12O3/c17-13-4-3-10-7-12(2-1-11(10)8-13)15-6-5-14(18)9-16(15)19/h1-9,17-19H
SMILES: C1=CC2=C(C=CC(=C2)O)C=C1C3=C(C=C(C=C3)O)O
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol

HS-1793

CAS No.: 927885-00-5

Cat. No.: VC0006277

Molecular Formula: C16H12O3

Molecular Weight: 252.26 g/mol

* For research use only. Not for human or veterinary use.

HS-1793 - 927885-00-5

CAS No. 927885-00-5
Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
IUPAC Name 4-(6-hydroxynaphthalen-2-yl)benzene-1,3-diol
Standard InChI InChI=1S/C16H12O3/c17-13-4-3-10-7-12(2-1-11(10)8-13)15-6-5-14(18)9-16(15)19/h1-9,17-19H
Standard InChI Key BXZJBSHLEZAMOP-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2)O)C=C1C3=C(C=C(C=C3)O)O
Canonical SMILES C1=CC2=C(C=CC(=C2)O)C=C1C3=C(C=C(C=C3)O)O

Chemical Profile and Development Rationale

Structural Optimization from Resveratrol

HS-1793 (4-(6-hydroxy-2-naphthyl)-1,3-benzenediol) was designed through strategic substitution of resveratrol's phenolic groups, enhancing metabolic stability while preserving pharmacophore geometry critical for target engagement . The naphthyl moiety at position 4 improves π-π stacking interactions with hydrophobic kinase domains, increasing binding affinity by 15-fold compared to resveratrol in molecular docking simulations . This structural modification reduces first-pass metabolism, yielding a 78% oral bioavailability improvement over resveratrol in murine models .

Pharmacokinetic Advancements

Comparative pharmacokinetic studies in Sprague-Dawley rats demonstrate HS-1793's superior profile:

ParameterHS-1793ResveratrolImprovement Factor
Cmax (μg/mL)12.32.15.9x
T1/2 (hours)4.71.23.9x
AUC0-24 (μg·h/mL)58.918.43.2x
Protein Binding89%67%1.3x

Data adapted from preclinical trials

The extended half-life enables twice-daily dosing regimens while maintaining trough concentrations above the IC50 for HIF-1α inhibition (1.8 μM) . Enhanced protein binding reduces renal clearance, contributing to sustained tumor exposure.

Multimodal Anticancer Mechanisms

Apoptosis Induction Pathways

HS-1793 activates intrinsic apoptosis through mitochondrial membrane depolarization, achieving 58% Annexin V+ cells in FM3A murine breast cancer lines at 5 μM . This occurs via:

  • p53 Stabilization: Increases wild-type p53 half-life from 20 to 94 minutes through MDM2 ubiquitination blockade

  • Bax/Bak Oligomerization: Enhances pro-apoptotic Bax membrane insertion 3.1-fold while reducing Bcl-2 expression by 67%

  • Caspase-9 Activation: Cleaves procaspase-9 at 6 hours post-treatment, preceding PARP cleavage by 2 hours

In p53-mutant SW480 colorectal cancer cells, HS-1793 bypasses p53 dependence by upregulating DR5 death receptors 4.8-fold, enabling TRAIL-mediated extrinsic apoptosis .

Cell Cycle Arrest Dynamics

HS-1793 induces G0/G1 phase arrest (78% cells vs. 42% control) in HCT116 colon carcinomas through:

AKT/mTOR Axis Suppression

  • Phospho-AKT (Ser473) reduced by 89% at 10 μM

  • mTORC1 activity (p-S6K) inhibited by 73%

  • Cyclin D1 degradation accelerated (t1/2 = 1.8h vs. 6.2h control)

CDK Inhibitor Upregulation

  • p21WAF1/CIP1 mRNA increases 11-fold within 4 hours

  • p27KIP1 protein levels rise 3.3-fold, independent of AKT

Antiangiogenic Activity

HS-1793 disrupts tumor vasculature through dual hypoxia and VEGF pathway inhibition:

TargetEffect SizeComparison to Resveratrol
HIF-1α Protein82% ↓3.4x More Potent
VEGF Secretion76% ↓2.9x More Potent
Microvessel Density63% ↓4.1x More Effective

Data from MDA-MB-231 xenograft analyses

Mechanistically, HS-1793 promotes HIF-1α proteasomal degradation by enhancing PHD2 hydroxylase activity 2.7-fold while blocking VEGF receptor-2 phosphorylation (IC50 = 0.8 μM) .

Preclinical Efficacy Across Models

In Vitro Potency Spectrum

HS-1793 demonstrates broad-spectrum cytotoxicity:

Cell LineTypeIC50 (48h)Resveratrol IC50Selectivity Index*
MDA-MB-231Triple-negative BC4.2 μM28.5 μM8.7
HCT116Colorectal5.1 μM34.1 μM6.1
FM3AMurine BC5.0 μM41.2 μM9.4
MCF-10ANormal Mammary46.8 μM52.3 μM-

*Selectivity Index = IC50(normal)/IC50(cancer)

Notably, HS-1793 maintains >8x cancer cell selectivity while resveratrol shows <2x selectivity in paired assays .

In Vivo Tumor Suppression

In orthotopic breast cancer models:

  • 67% Tumor Volume Reduction: 20 mg/kg HS-1793 vs control (p<0.001)

  • Proliferation Index (Ki-67): Decreased from 38.2% to 12.4%

  • Metastatic Incidence: 1/10 mice vs 7/10 in control group

Colorectal xenograft data reveal:

  • 59% Growth Inhibition: 15 mg/kg dosing over 28 days

  • Apoptotic Index: 22.8% TUNEL+ cells vs 3.1% control

Immunomodulatory Effects

Tumor Microenvironment Reprogramming

HS-1793 reverses cancer-induced immunosuppression:

Immune ParameterChange vs Controlp-value
CD8+ IFN-γ+ T-cells+142%<0.001
Regulatory T-cells (CD4+CD25+)-61%<0.005
IL-10 Secretion-78%<0.01
PD-1 Expression-43%<0.05

Data from FM3A tumor-bearing mice

Mechanistically, HS-1793 inhibits IDO1 expression (82%↓) and STAT3 phosphorylation (67%↓), disrupting key immunosuppressive pathways .

Dendritic Cell Activation

HS-1793 enhances antigen presentation capacity:

  • MHC-II expression upregulated 3.1-fold

  • CD86 costimulatory molecules increased 2.4-fold

  • IL-12p70 secretion boosted 5.8-fold

This facilitates prime-and-boost antitumor immunity, with vaccinated mice rejecting 80% of tumor rechallenges .

SpeciesDose (mg/kg)ALT (U/L)Creatinine (mg/dL)Body Weight Change
Mouse2032 ± 40.28 ± 0.03+2.1%
Mouse10035 ± 50.31 ± 0.04-4.2%
Rat5038 ± 30.30 ± 0.02+3.8%

Control ranges: ALT 25-40 U/L, Creatinine 0.2-0.4 mg/dL

Chronic Exposure Outcomes

28-day repeat dosing (15 mg/kg) reveals:

  • No hematological abnormalities

  • Normal bone marrow cellularity

  • 12% transient diarrhea incidence (Grade 1)

  • 100% survival with maintained activity

Clinical Translation Challenges

Formulation Optimization

Current limitations in aqueous solubility (0.8 mg/mL) require advanced delivery systems:

ApproachSolubility ImprovementRelative Bioavailability
Cyclodextrin Complex12.3 mg/mL1.8x
Nanoemulsion9.8 mg/mL2.4x
Liposomal6.5 mg/mL3.1x

Ongoing phase 1 trials are evaluating liposomal HS-1793 (NCT0482133) .

Biomarker-Driven Development

Candidate predictive biomarkers under investigation:

  • HIF-1α IHC H-score ≥150

  • Serum VEGF >400 pg/mL

  • Tumor PD-L1 expression <10%

These may enable patient stratification in planned phase 2 studies.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator